

Structural and Physicochemical Comparison: 6-fluoro-3-methyl-1H-indazole vs. Axitinib

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Compound of Interest

Compound Name: 6-fluoro-3-methyl-1H-indazole

Cat. No.: B125520

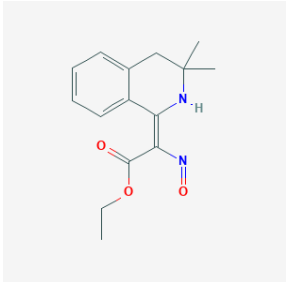
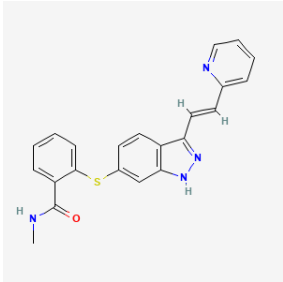
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A Guide for Researchers in Drug Discovery and Development

This guide provides a detailed structural and physicochemical comparison between the novel compound **6-fluoro-3-methyl-1H-indazole** and the established drug Axitinib. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **6-fluoro-3-methyl-1H-indazole** as a potential drug candidate. This comparison includes a summary of key chemical properties, detailed experimental protocols for in vitro assessment, and visualizations of relevant biological pathways and experimental workflows.

Structural and Physicochemical Properties

A fundamental step in early-stage drug discovery is the characterization of a compound's physicochemical properties, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Lipinski's Rule of Five provides a useful framework for predicting the oral bioavailability of a potential drug molecule.^{[1][2][3][4]} The table below summarizes these properties for **6-fluoro-3-methyl-1H-indazole** and Axitinib.

Property	6-fluoro-3-methyl-1H-indazole	Axitinib	Lipinski's Rule of Five Guideline
Chemical Structure			
Molecular Formula	C ₈ H ₇ FN ₂ [5]	C ₂₂ H ₁₈ N ₄ OS[6]	N/A
Molecular Weight (g/mol)	150.15[5]	386.47[7]	< 500
Calculated logP	~1.71	3.5	< 5
Hydrogen Bond Donors	1	2	≤ 5
Hydrogen Bond Acceptors	2	5	≤ 10
CAS Number	159305-16-5[2]	319460-85-0[6]	N/A

Biological Activity and Mechanism of Action

Axitinib:

Axitinib is a potent and selective second-generation tyrosine kinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3).[8] By inhibiting these receptors, Axitinib blocks downstream signaling pathways involved in angiogenesis, tumor growth, and metastasis.[8] It is an established therapeutic agent for the treatment of advanced renal cell carcinoma.[8] The inhibition of the VEGFR signaling cascade is a critical mechanism for its anti-cancer activity.[9][10]

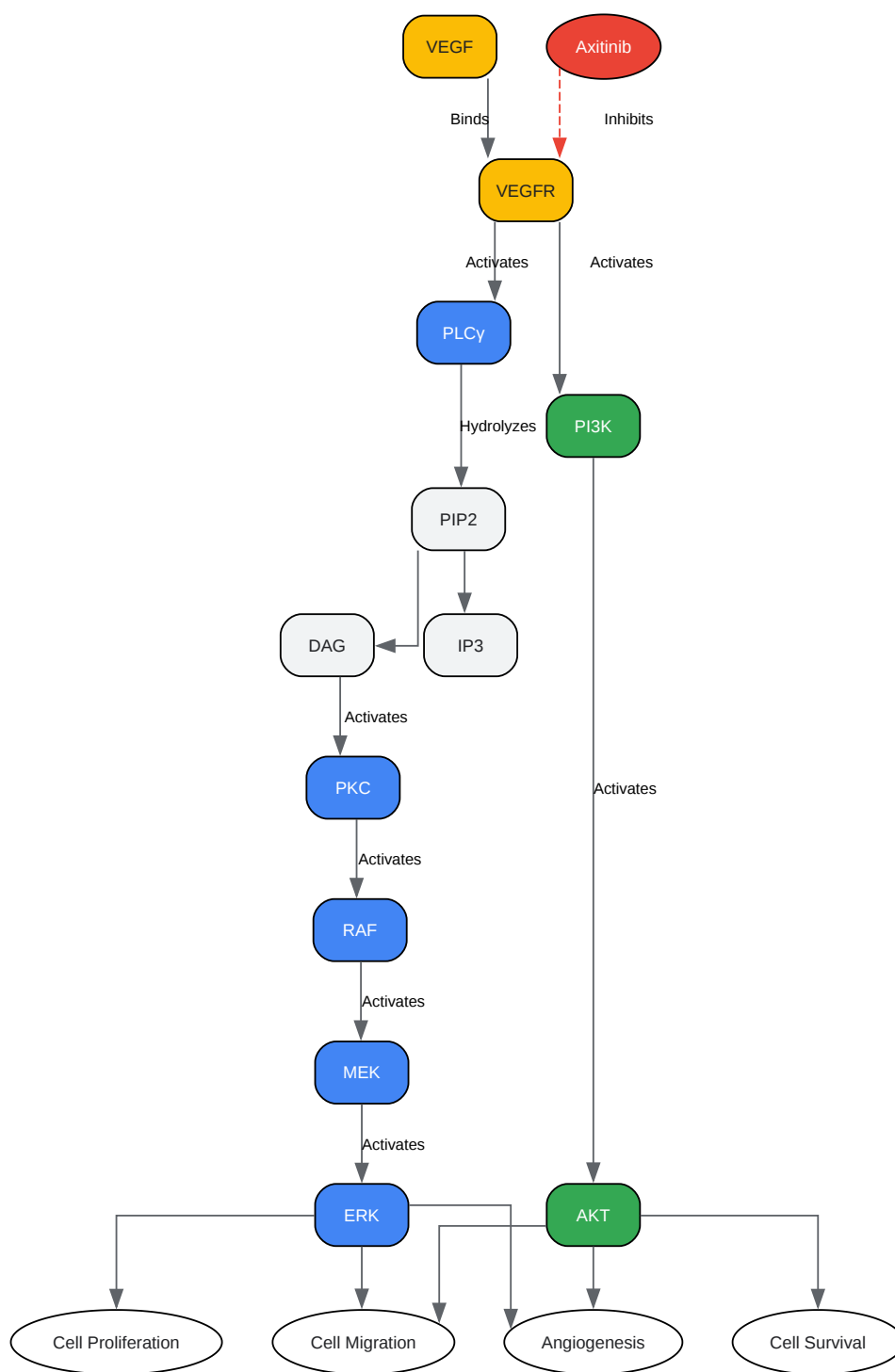
6-fluoro-3-methyl-1H-indazole:

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry and is found in numerous compounds with a wide range of biological activities, including kinase

inhibition.[11][12] Several indazole derivatives have been investigated as inhibitors of various protein kinases.[11][12] While the specific biological target of **6-fluoro-3-methyl-1H-indazole** is not publicly documented, its structural similarity to other known kinase inhibitors suggests it may also exhibit activity in this area. Further experimental evaluation, such as broad kinase screening, is necessary to elucidate its precise mechanism of action and therapeutic potential.

VEGFR Signaling Pathway Targeted by Axitinib

The diagram below illustrates the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is inhibited by Axitinib. VEGF ligands bind to their receptors (VEGFRs) on the cell surface, leading to receptor dimerization and autophosphorylation of tyrosine residues. This activation triggers multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote cell proliferation, survival, migration, and angiogenesis.[9][10]



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Caption: VEGFR Signaling Pathway Inhibited by Axitinib.

Experimental Protocols

To facilitate the experimental evaluation of **6-fluoro-3-methyl-1H-indazole** and compare its performance with Axitinib, detailed protocols for key in vitro assays are provided below.

Kinetic Solubility Assay

This protocol outlines a method for determining the kinetic solubility of a compound in an aqueous buffer.

Materials:

- Test compound (e.g., **6-fluoro-3-methyl-1H-indazole**, Axitinib)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- 96-well microplate
- Plate shaker
- Plate reader (for turbidity or UV-Vis measurement)

Procedure:

- Prepare a 10 mM stock solution of the test compound in DMSO.
- Add 2 μ L of the DMSO stock solution to the wells of a 96-well plate in triplicate.
- Add 198 μ L of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 μ M.
- Seal the plate and shake at room temperature for 2 hours.
- Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.
- Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the compound in the supernatant using LC-MS/MS.

- The solubility is determined by comparing the turbidity or the supernatant concentration to a standard curve.

Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of a compound.

Materials:

- Caco-2 cells
- 24-well Transwell plates
- Hank's Balanced Salt Solution (HBSS)
- Test compound
- Lucifer yellow (for monolayer integrity testing)
- Verapamil (P-gp inhibitor)
- LC-MS/MS system

Procedure:

- Seed Caco-2 cells onto the Transwell inserts and culture for 21-28 days to form a confluent monolayer.
- Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
- Wash the cell monolayers with pre-warmed HBSS.
- Prepare dosing solutions of the test compound (e.g., 10 μ M) in HBSS for both apical (A) to basolateral (B) and basolateral (B) to apical (A) transport studies. For efflux assessment, prepare a parallel set of dosing solutions containing a P-gp inhibitor like Verapamil.[13]
- Add the dosing solution to the donor chamber (apical or basolateral) and fresh HBSS to the receiver chamber.

- Incubate the plates at 37°C with gentle shaking for 2 hours.
- At the end of the incubation, collect samples from both the donor and receiver chambers.
- Analyze the concentration of the test compound in the samples by LC-MS/MS.
- Calculate the apparent permeability coefficient (Papp) using the following formula: $P_{app} \text{ (cm/s)} = (dQ/dt) / (A * C_0)$ where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C_0 is the initial concentration in the donor chamber.
- The efflux ratio (ER) is calculated as $P_{app} \text{ (B-A)} / P_{app} \text{ (A-B)}$. An $ER > 2$ suggests active efflux.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This protocol determines the extent to which a compound binds to plasma proteins.

Materials:

- Test compound
- Human plasma
- Phosphate-buffered saline (PBS), pH 7.4
- Equilibrium dialysis device (e.g., RED device)
- Incubator shaker
- LC-MS/MS system

Procedure:

- Prepare a stock solution of the test compound and spike it into human plasma to achieve the desired final concentration (e.g., 1 μM).
- Add the plasma sample to the donor chamber of the equilibrium dialysis device.
- Add an equal volume of PBS to the receiver (buffer) chamber.

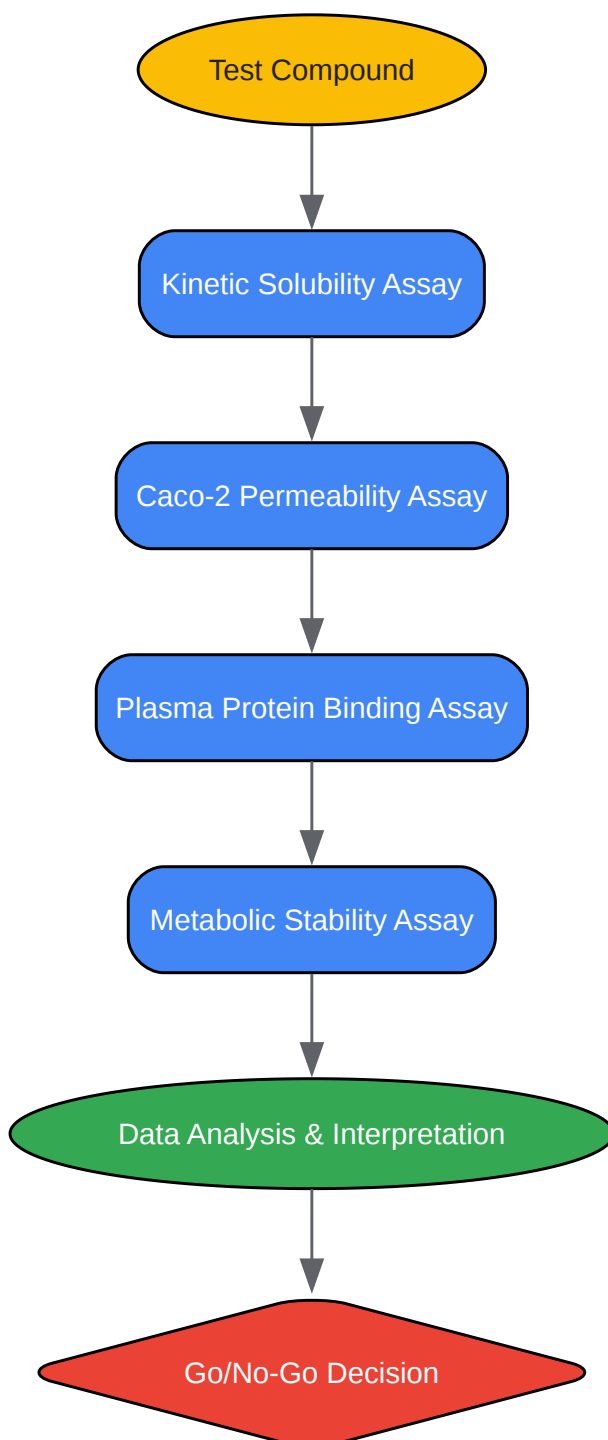
- Seal the device and incubate at 37°C with shaking for 4-6 hours to reach equilibrium.[3][10]
- After incubation, collect samples from both the plasma and buffer chambers.
- Matrix-match the samples by adding an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample.
- Analyze the concentration of the test compound in both chambers using LC-MS/MS.
- Calculate the fraction unbound (f_u) using the formula: $f_u = C_{\text{buffer}} / C_{\text{plasma}}$ where C_{buffer} is the concentration in the buffer chamber and C_{plasma} is the concentration in the plasma chamber.
- The percentage of plasma protein binding is calculated as $(1 - f_u) * 100$.

Visualized Experimental and Logical Workflows

To further clarify the experimental process and the logical progression of drug evaluation, the following diagrams are provided.

General Workflow for In Vitro ADME Assays

This diagram outlines the typical sequence of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays performed during early drug discovery.

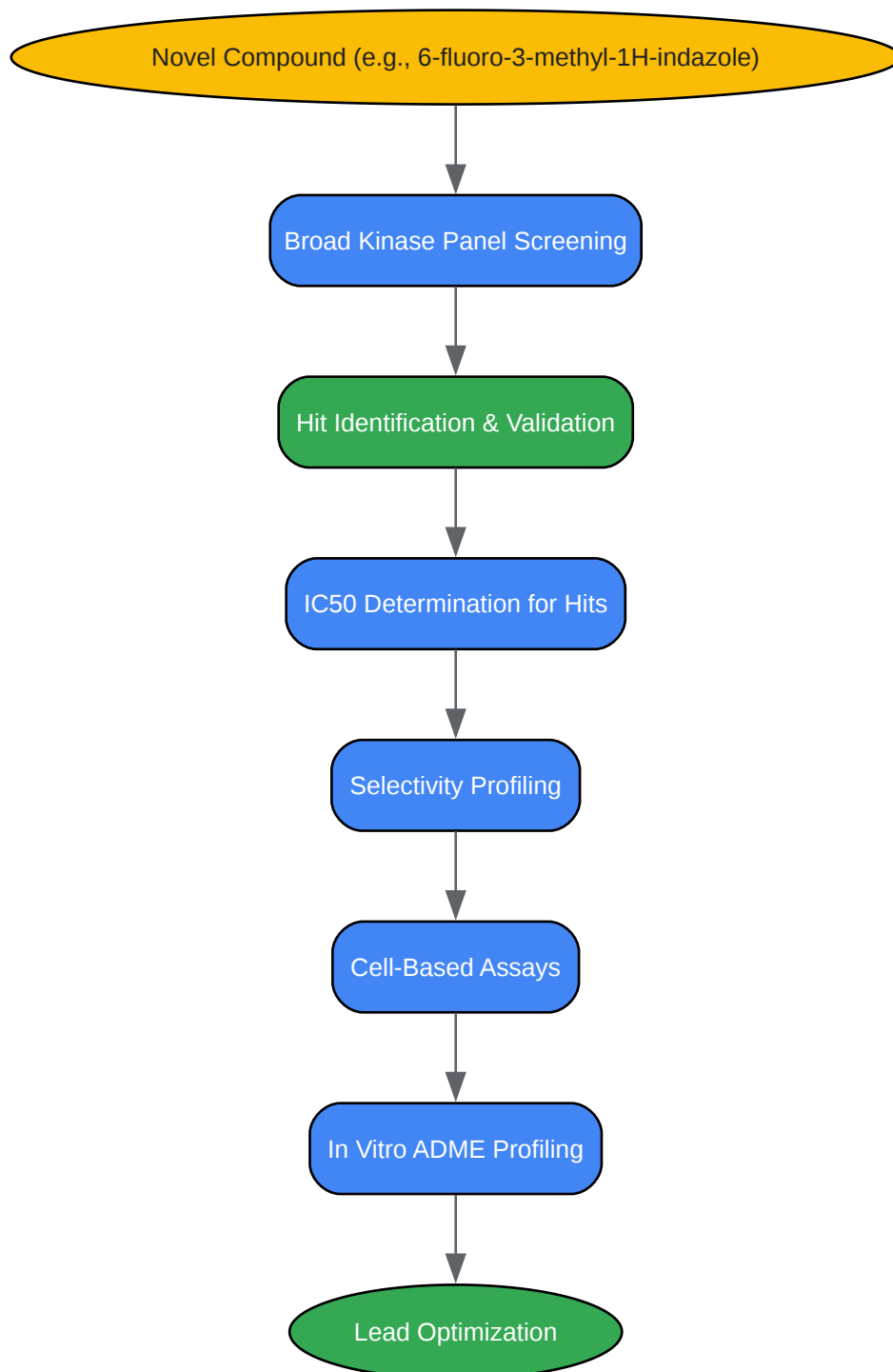


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Caption: General workflow for in vitro ADME assays.

Logical Workflow for Kinase Inhibitor Evaluation

This diagram illustrates the logical steps involved in evaluating a novel compound, such as **6-fluoro-3-methyl-1H-indazole**, as a potential kinase inhibitor.



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Caption: Logical workflow for kinase inhibitor evaluation.

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